molecular formula C7H4BrF3MgO B1443679 3-(Trifluoromethoxy)phenylmagnesium bromide CAS No. 552332-04-4

3-(Trifluoromethoxy)phenylmagnesium bromide

Cat. No. B1443679
M. Wt: 265.31 g/mol
InChI Key: DQISXHNMIPMNHU-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular weight of 3-(Trifluoromethoxy)phenylmagnesium bromide is 265.31 . The InChI code is 1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q;;+1/p-1 .


Chemical Reactions Analysis

Grignard reagents, such as 3-(Trifluoromethoxy)phenylmagnesium bromide, are known for their ability to form carbon-carbon bonds . They often add to carbonyls, such as ketones and aldehydes . With carbon dioxide, they react to give carboxylic acids after an acidic workup .


Physical And Chemical Properties Analysis

Phenylmagnesium bromide, a similar compound, is a strong nucleophile as well as a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary . It often adds to carbonyls, such as ketones, aldehydes .

Scientific Research Applications

Reactions with Triazines

6-Phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine and similar triazines react with phenylmagnesium bromide. This reaction is represented by specific chemical schemes, suggesting the versatility of phenylmagnesium bromide in reactions with various triazine derivatives (Mustafa, Mansour, & Zaher, 1971).

Reactivity with Propanoic Acid Derivatives

3-(Trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to form 3-(triphenylgermyl)propanoic acid. This demonstrates the reactivity of phenylmagnesium bromide with specialized organic compounds, influencing the formation of various derivatives (Qiang et al., 2010).

Intramolecular Coordination in Phenylmagnesium Bromides

Phenylmagnesium bromides with intramolecularly coordinating substituents exhibit unique coordination states. This study reveals the complex chemical behavior and structural characteristics of phenylmagnesium bromides in certain conditions, highlighting their potential in advanced chemical synthesis (Markies et al., 1991).

Synthesis of Piperidines

A new method for preparing 3-(substituted benzyl)piperidines involves the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde. This showcases the application of phenylmagnesium bromide in synthesizing complex organic structures (Ágai et al., 2003).

Formation of 1,2,3-Triazines

Reactions of trifluoro- and perfluoroisopropyl-1,2,3-triazine derivatives with phenylmagnesium bromide lead to unusual nucleophilic attacks. This indicates the compound's role in forming distinct chemical structures, particularly in the domain of triazine chemistry (Chambers et al., 1987).

Safety And Hazards

3-(Trifluoromethoxy)phenylmagnesium bromide is considered hazardous. It is extremely flammable and may cause drowsiness or dizziness . It causes severe skin burns and eye damage and may cause respiratory irritation . It is also suspected of causing cancer .

properties

IUPAC Name

magnesium;trifluoromethoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQISXHNMIPMNHU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)OC(F)(F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3MgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)phenylmagnesium bromide

CAS RN

552332-04-4
Record name 552332-04-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SR Mudshinge, GB Hammond, T Umemoto - Journal of Fluorine Chemistry, 2022 - Elsevier
A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was …
Number of citations: 4 www.sciencedirect.com
GB Hammond, SR Mudshinge, T Umemoto - Available at SSRN 4130844 - papers.ssrn.com
A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2, 8-bis (trifluoromethoxy) dibenzothiophenium triflate (Umemoto reagent IV), was …
Number of citations: 0 papers.ssrn.com
SR Mudshinge - 2022 - ir.library.louisville.edu
Organic halides are extensively utilized as synthetic intermediates in areas such as pharmaceuticals, agrochemicals, and material polymers. While many halogenating agents have …
Number of citations: 2 ir.library.louisville.edu

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